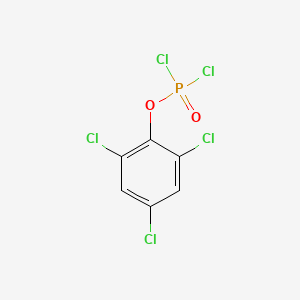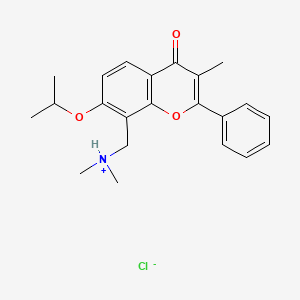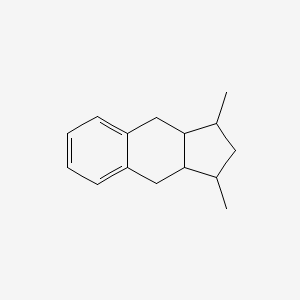
1H-Benzindene, hexahydrodimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzindene, hexahydrodimethyl- is an organic compound with the molecular formula C15H20 It is a derivative of benzindene, characterized by the presence of two methyl groups and a hexahydro structure
Métodos De Preparación
The synthesis of 1H-Benzindene, hexahydrodimethyl- involves several steps. One common method includes the hydrogenation of benzindene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure the complete hydrogenation of the benzindene ring, resulting in the formation of hexahydrodimethyl-1H-benzindene .
Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1H-Benzindene, hexahydrodimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Benzindene, hexahydrodimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a bioactive compound. It has shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, 1H-Benzindene, hexahydrodimethyl- is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Benzindene, hexahydrodimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .
Comparación Con Compuestos Similares
1H-Benzindene, hexahydrodimethyl- can be compared with other similar compounds, such as:
Benzindene: The parent compound, which lacks the hexahydro and dimethyl modifications. It has different chemical properties and reactivity.
Hexahydrobenzindene: A similar compound with a fully hydrogenated benzindene ring but without the dimethyl groups.
Dimethylbenzindene: A derivative with two methyl groups but without the hexahydro structure.
The uniqueness of 1H-Benzindene, hexahydrodimethyl- lies in its combined hexahydro and dimethyl modifications, which confer specific chemical and biological properties .
Propiedades
Número CAS |
68954-04-1 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
1,3-dimethyl-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C15H20/c1-10-7-11(2)15-9-13-6-4-3-5-12(13)8-14(10)15/h3-6,10-11,14-15H,7-9H2,1-2H3 |
Clave InChI |
GTFNGWNNWQAMKS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2C1CC3=CC=CC=C3C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


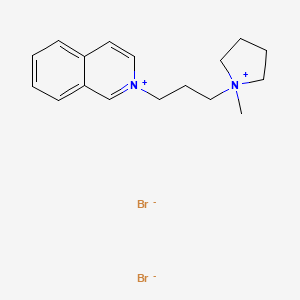
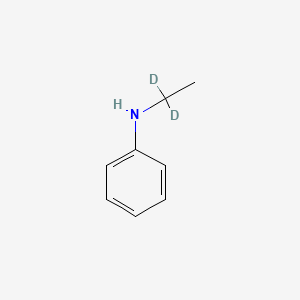
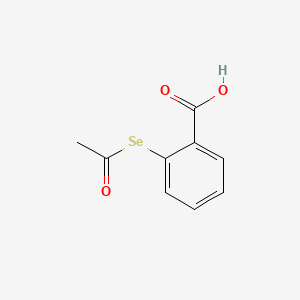
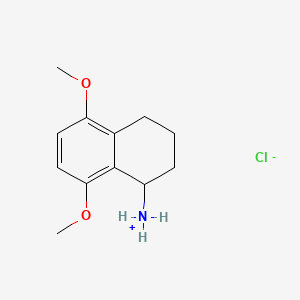
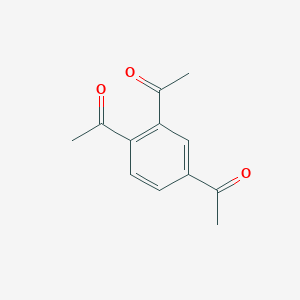



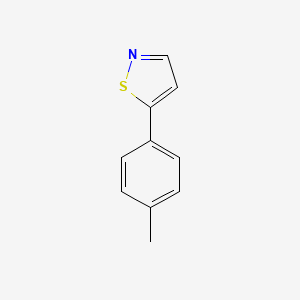
![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
